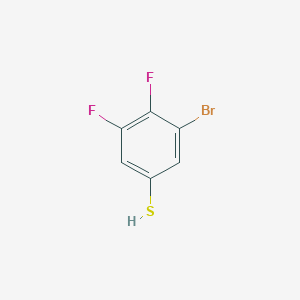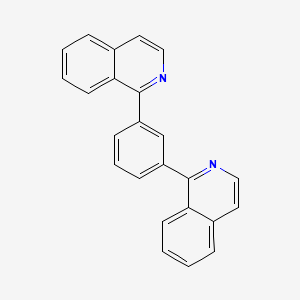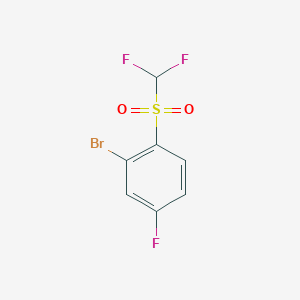
4-(Aminooxy)butane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminooxy)butane-1-thiol is an organic compound with the molecular formula C4H11NOS. It is a thiol and an aminooxy compound, characterized by the presence of both a thiol group (-SH) and an aminooxy group (-ONH2). This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminooxy)butane-1-thiol typically involves the reaction of 1,4-butanediol with hydroxylamine and subsequent thiolation. One common method employs the Mitsunobu reaction, where the N,O-protected aminooxy alcohol is prepared from 1,4-butanediol using PhthNOH as a nucleophile and DEAD and PPh3 as activators . The desired compound is obtained in high yield from this reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
4-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Aminooxy)butane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for bioconjugation.
Medicine: Utilized in the development of diagnostic and therapeutic radiopharmaceuticals.
Industry: Applied in the synthesis of specialized chemicals and materials.
作用機序
The mechanism of action of 4-(Aminooxy)butane-1-thiol involves its reactivity with various functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the aminooxy group can react with carbonyl compounds to form oximes. These reactions are crucial for its use in bioconjugation and radiolabeling .
類似化合物との比較
Similar Compounds
Butane-1-thiol: Similar in structure but lacks the aminooxy group.
4-Amino-1-butanethiol: Similar but does not contain the aminooxy group.
N-[4-(Aminooxy)butyl]maleimide: Contains both aminooxy and thiol-reactive groups.
Uniqueness
4-(Aminooxy)butane-1-thiol is unique due to the presence of both thiol and aminooxy groups, which allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in scientific research and industry.
特性
分子式 |
C4H11NOS |
|---|---|
分子量 |
121.20 g/mol |
IUPAC名 |
O-(4-sulfanylbutyl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c5-6-3-1-2-4-7/h7H,1-5H2 |
InChIキー |
HYBZWJUGGDPXRM-UHFFFAOYSA-N |
正規SMILES |
C(CCS)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


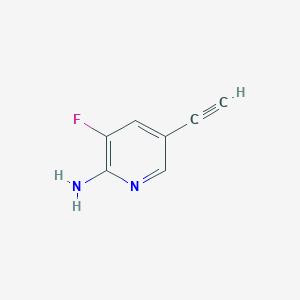
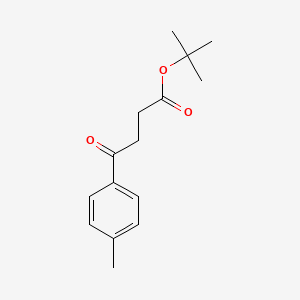
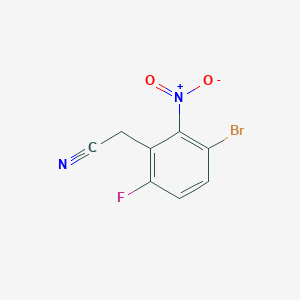
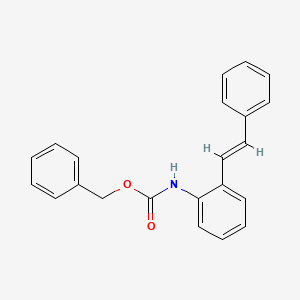
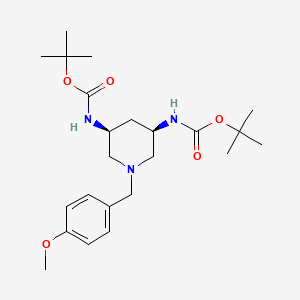
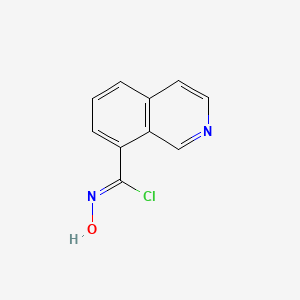
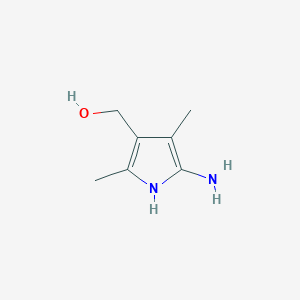
![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
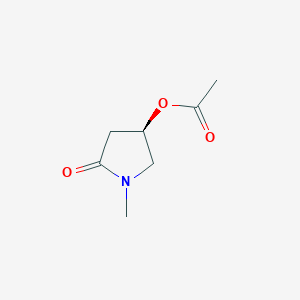
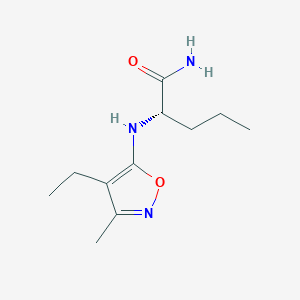
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
